molecular formula C23H22O3 B4717895 4-biphenylyl (2-isopropylphenoxy)acetate

4-biphenylyl (2-isopropylphenoxy)acetate

Cat. No.: B4717895
M. Wt: 346.4 g/mol
InChI Key: IWRGQYICQNIZNZ-UHFFFAOYSA-N
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Description

4-Biphenylyl (2-isopropylphenoxy)acetate is a biphenyl-derived ester compound characterized by a central acetate group bridging a 4-biphenylyl moiety and a 2-isopropylphenoxy substituent. Key features include:

  • Molecular complexity: The combination of biphenyl and isopropylphenoxy groups may influence steric hindrance, solubility, and reactivity.
  • Functional groups: The acetate ester and isopropylphenoxy substituent contribute to hydrolysis stability and lipophilicity .

Properties

IUPAC Name

(4-phenylphenyl) 2-(2-propan-2-ylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O3/c1-17(2)21-10-6-7-11-22(21)25-16-23(24)26-20-14-12-19(13-15-20)18-8-4-3-5-9-18/h3-15,17H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRGQYICQNIZNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(=O)OC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

[1,1'-Biphenyl]-4-yl Acetate (CAS Synonyms: 4-Biphenylyl Acetate)

  • Structure: Lacks the 2-isopropylphenoxy group but retains the biphenyl-acetate core.
  • Molecular Formula : C₁₄H₁₂O₂ (simpler structure).
  • Regulatory Status: Not listed under SARA 313 or CERCLA, indicating lower regulatory scrutiny compared to halogenated analogs .

Biphenyl-4-yl (4-Nitrophenoxy)Acetate (CAS 447437-04-9)

  • Structure: Features a nitro group instead of isopropylphenoxy.
  • Molecular Formula: C₂₀H₁₅NO₅.
  • Applications : Likely used as an intermediate in high-energy materials or dyes due to nitro functionality.

4-Phenylphenol (CAS 92-69-3)

  • Structure: Contains a hydroxyl group instead of acetate and isopropylphenoxy.
  • Hazard Profile : Requires rigorous first-aid measures for eye/skin contact, indicating higher irritancy compared to ester derivatives .
  • Regulatory Status: Not listed under California Proposition 65 or CART, aligning with the target compound’s regulatory profile .

Diphenylglycolic Acid (Benzilic Acid, CAS 76-93-7)

  • Structure : Hydroxyacetic acid derivative with two phenyl groups.
  • Functionality : The carboxylic acid group increases water solubility but reduces stability under acidic conditions compared to ester analogs .
  • Toxicity: No acute toxicity reported, similar to biphenyl esters .

Data Table: Comparative Analysis

Compound Name Molecular Formula Key Functional Groups Regulatory Status (U.S.) Acute Toxicity
4-Biphenylyl (2-isopropylphenoxy)acetate* Not explicitly provided Acetate, biphenyl, isopropylphenoxy Likely exempt from SARA 313 Not reported
[1,1'-Biphenyl]-4-yl acetate C₁₄H₁₂O₂ Acetate, biphenyl Non-hazardous per OSHA None
Biphenyl-4-yl (4-nitrophenoxy)acetate C₂₀H₁₅NO₅ Acetate, nitro, biphenyl Not regulated under CERCLA Unknown
4-Phenylphenol C₁₂H₁₀O Hydroxyl, biphenyl Exempt from CART Moderate irritant
Diphenylglycolic acid C₁₄H₁₂O₃ Carboxylic acid, biphenyl No EPA restrictions None reported

*Inferred from structural analogs.

Key Research Findings

Stability: Biphenyl acetates (e.g., [1,1'-Biphenyl]-4-yl acetate) exhibit high thermal and hydrolytic stability due to ester shielding, contrasting with phenolic analogs like 4-phenylphenol, which are prone to oxidation .

Reactivity: Nitro-substituted derivatives (e.g., biphenyl-4-yl (4-nitrophenoxy)acetate) show heightened reactivity in electrophilic substitution reactions, whereas isopropylphenoxy groups may enhance steric effects in the target compound .

Safety : Most biphenyl derivatives, including the target compound, lack acute toxicity but require standard precautions (e.g., ventilation, PPE) to mitigate inhalation or dermal exposure risks .

Notes and Limitations

  • Direct data on this compound are absent in the provided evidence; comparisons rely on structural analogs.
  • Regulatory exemptions (e.g., SARA 313, CERCLA) suggest low environmental or health risks for biphenyl esters, but region-specific laws may apply .
  • Future research should prioritize experimental studies on the target compound’s synthetic pathways, degradation products, and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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